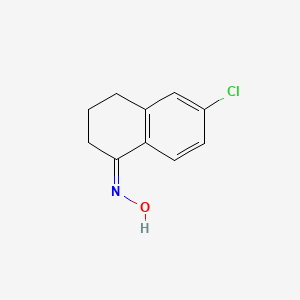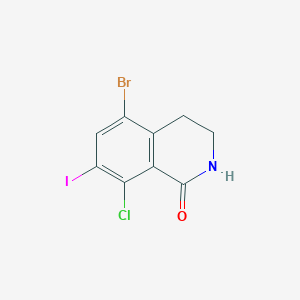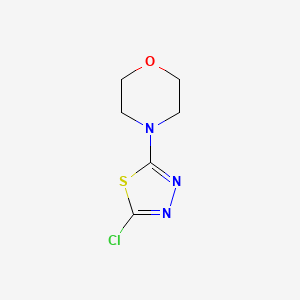
4-(5-Chloro-1,3,4-thiadiazol-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Chloro-1,3,4-thiadiazol-2-yl)morpholine is a chemical compound with the molecular formula C6H8ClN3OS. It is known for its unique structure, which includes a morpholine ring attached to a thiadiazole ring substituted with a chlorine atom. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-1,3,4-thiadiazol-2-yl)morpholine typically involves the reaction of morpholine with a suitable thiadiazole precursor. One common method involves the chlorination of a thiadiazole derivative followed by nucleophilic substitution with morpholine. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
4-(5-Chloro-1,3,4-thiadiazol-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups within the molecule.
Substitution: The chlorine atom in the thiadiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
4-(5-Chloro-1,3,4-thiadiazol-2-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 4-(5-Chloro-1,3,4-thiadiazol-2-yl)morpholine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it can interfere with cell division and induce apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
類似化合物との比較
Similar Compounds
- 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
- 2-(1,2,3-Thiadiazol-4-yl)-4-chloro-5-methylthiophene
Uniqueness
4-(5-Chloro-1,3,4-thiadiazol-2-yl)morpholine is unique due to its specific substitution pattern and the presence of both a morpholine and thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be leveraged for specific applications .
特性
分子式 |
C6H8ClN3OS |
|---|---|
分子量 |
205.67 g/mol |
IUPAC名 |
4-(5-chloro-1,3,4-thiadiazol-2-yl)morpholine |
InChI |
InChI=1S/C6H8ClN3OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2 |
InChIキー |
YBJABNBAAWNXMU-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NN=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


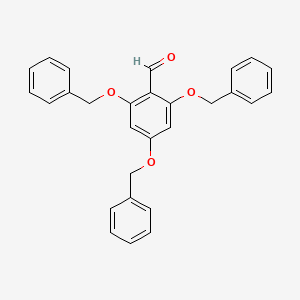
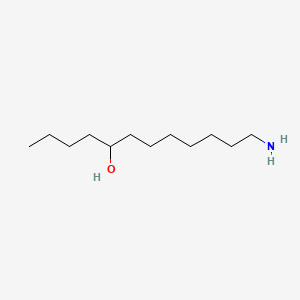
![Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901068.png)


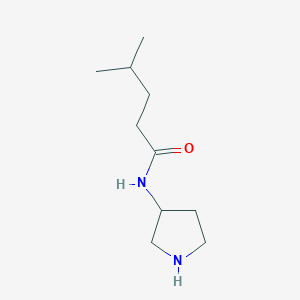

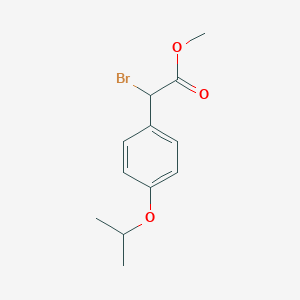

![2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol](/img/structure/B13901104.png)

